N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea
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Overview
Description
N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea is a synthetic organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea typically involves the reaction of appropriate amines with isocyanates. One possible synthetic route could be:
- Reacting N-butylamine with 2,4-dimethylphenyl isocyanate to form an intermediate.
- Reacting the intermediate with 2-(4-fluorophenyl)ethylamine to form the final product.
The reaction conditions may include:
- Solvents such as dichloromethane or toluene.
- Catalysts like triethylamine.
- Temperature control to optimize the reaction yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors with precise control over reaction conditions to ensure high yield and purity. Continuous flow reactors might also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions could lead to the formation of amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield urea derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting molecular pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N’-(2,4-dimethylphenyl)urea
- N-Butyl-N’-(4-fluorophenyl)urea
- N-(2,4-Dimethylphenyl)-N’-(4-fluorophenyl)urea
Uniqueness
N-Butyl-N’-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea is unique due to the combination of its substituents, which may confer specific chemical and biological properties not found in similar compounds
Properties
CAS No. |
88451-32-5 |
---|---|
Molecular Formula |
C21H27FN2O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-butyl-3-(2,4-dimethylphenyl)-1-[2-(4-fluorophenyl)ethyl]urea |
InChI |
InChI=1S/C21H27FN2O/c1-4-5-13-24(14-12-18-7-9-19(22)10-8-18)21(25)23-20-11-6-16(2)15-17(20)3/h6-11,15H,4-5,12-14H2,1-3H3,(H,23,25) |
InChI Key |
MGFLIROGQIKSCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC1=CC=C(C=C1)F)C(=O)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
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